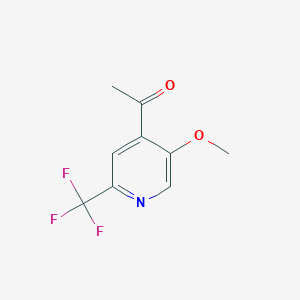

1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)6-3-8(9(10,11)12)13-4-7(6)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCJHGFWGIMUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202063 | |

| Record name | Ethanone, 1-[5-methoxy-2-(trifluoromethyl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-69-8 | |

| Record name | Ethanone, 1-[5-methoxy-2-(trifluoromethyl)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[5-methoxy-2-(trifluoromethyl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-(trifluoromethyl)pyridine and ethanone derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Reaction Steps: The key steps in the synthesis may include nucleophilic substitution, oxidation, and condensation reactions to introduce the methoxy, trifluoromethyl, and ethanone groups onto the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

Trifluoromethyl Position Variants

- 1-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-one (CAS: 154258-06-7): The CF₃ group at position 3 instead of 2 reduces steric hindrance near the acetyl group.

- 1-(2-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one (Compound 16):

Fluorination Degree

Methoxy Group Modifications

- 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone (CAS: 1256806-28-6): Substituting CF₃ with a methyl group reduces steric bulk and electron-withdrawal, likely decreasing thermal stability but enhancing synthetic accessibility .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

- Trends: Higher molecular weight correlates with increased lipophilicity (e.g., Compound 20 vs.

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: Methoxy and acetyl groups in the target compound may participate in C–H···O or N–H···O interactions, influencing crystal packing. The absence of strong hydrogen-bond donors (e.g., –NH or –OH) may result in less stable crystal lattices compared to analogs with amine groups .

Biological Activity

Overview

1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a pyridine derivative characterized by a methoxy group at the 5th position, a trifluoromethyl group at the 2nd position, and an ethanone group at the 4th position of the pyridine ring. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H10F3NO

- Molecular Weight : 249.19 g/mol

- CAS Number : 1256819-69-8

The biological activity of 1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities and signal transduction pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, which is critical for developing new antibacterial agents.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), it exhibited significant antiproliferative effects with an IC50 value around 0.126 μM. This indicates a strong potential for further development as an anticancer therapeutic.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF-7 | 17.02 |

Case Studies and Research Findings

- Antimicrobial Studies : A recent study evaluated the compound's activity against Mycobacterium tuberculosis (Mtb) and found promising results in vitro, although in vivo efficacy was limited due to rapid metabolism .

- Anticancer Research : Another investigation into its anticancer potential revealed that it induced apoptosis in cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic window .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound inhibits specific signaling pathways crucial for cancer cell survival and proliferation, further supporting its potential as an anticancer agent .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that 1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one has a favorable safety profile at therapeutic doses. Studies involving animal models have shown no significant adverse effects when administered within the tested dosage ranges.

Q & A

Q. Solutions :

Q. Scalability Data :

| Batch Size (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 75 | 98 |

| 100 | 68 | 97 |

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Storage : Store in airtight containers at −20°C to prevent degradation.

Q. First-Aid Measures :

- Skin contact : Wash with copious water for 15 minutes; seek medical attention if irritation persists .

- Ingestion : Immediate rinsing of the mouth; do NOT induce vomiting .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme studies) .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line viability or solvent (DMSO vs. PBS) .

Example Discrepancy Resolution:

| Study | IC₅₀ (μM) | Cell Line | Solvent |

|---|---|---|---|

| A | 2.1 | HEK293 | DMSO |

| B | 5.7 | HeLa | PBS |

Q. Predicted Reactivity :

| Reaction Type | Activation Energy (kcal/mol) |

|---|---|

| Nitration | 22.3 |

| Sulfonation | 18.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.